CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1CNC2
. The InChI code is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8/h8-9,12H,4-7H2,1-3H3
.
8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one is a bicyclic compound characterized by its unique structure, which includes a diazabicyclo framework and a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis and medicinal chemistry due to its potential applications in drug development and as a building block for more complex molecules. The presence of nitrogen atoms in the bicyclic structure enhances its reactivity and biological activity.
The compound can be synthesized through various chemical reactions involving diazabicyclo[3.2.1]octane derivatives, often starting from simpler precursors such as 3,8-diazabicyclo[3.2.1]octane or its derivatives. Key methods include acylation reactions and the use of protecting groups to stabilize reactive intermediates during synthesis.
8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one belongs to the class of bicyclic amines and is classified as a heterocyclic compound due to the inclusion of nitrogen atoms in its ring structure. It is also categorized under carboxylic acid derivatives due to the presence of the Boc group.
The synthesis of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one typically involves several key steps:
The molecular structure of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one features:
The compound's molecular formula is , with a molecular weight of approximately 222.28 g/mol.
8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one can participate in several chemical reactions:
The mechanism of action of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one involves its interaction with biological targets such as enzymes and receptors:
The primary applications of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one include:
This compound exemplifies how modifications in bicyclic structures can lead to significant changes in chemical reactivity and biological activity, making it valuable in both synthetic chemistry and medicinal applications.
Early syntheses of the 3,8-diazabicyclo[3.2.1]octane scaffold faced challenges in achieving stereocontrol and ring strain management. Classical approaches relied on intramolecular aldol condensations or Diels-Alder reactions, which suffered from low yields (<30%) and poor diastereoselectivity. A breakthrough emerged with the development of transannular enolate alkylation of piperazinone derivatives, which provided a flexible route to construct the bicyclic framework with defined stereochemistry at the Cα position [2]. This method enabled the synthesis of the core structure in 3,8-diazabicyclo[3.2.1]octan-2-one derivatives, crucial for peptidomimetics like farnesyltransferase inhibitors. Subsequent refinements incorporated lactamization strategies using pyroglutamic acid as a chiral building block, establishing the C4 stereocenter with >50:1 diastereomeric ratio (dr) [8] [10].
The synthesis of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one requires precise mono-functionalization to avoid symmetric byproducts. Key hurdles include:
The tert-butoxycarbonyl (Boc) group serves critical functions:
Table 1: Impact of Boc-Protection on Synthetic Efficiency
Parameter | Boc-Protected Route | Unprotected Route |
---|---|---|
Cyclization Yield | 87–94% | 45–52% |
Regioselectivity | >20:1 | 1.5:1 |
Purification Complexity | Low (crystallization) | High (chromatography) |
Scalability requires optimization of cost, safety, and purity:
Table 2: Scalability Metrics for Key Intermediates
Intermediate | Scale Reported | Yield | Purity | Key Innovation |
---|---|---|---|---|
8-Boc-3,8-diazabicyclo[3.2.1]octane | 25 kg | 87% | 97% | Continuous hydrogenation |
tert-Butyl 2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | 1 kg | 78% | ≥97% | Solvent-switch crystallization |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1